3-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile 3-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2034449-76-6
VCID: VC7102000
InChI: InChI=1S/C18H16N4O4/c19-9-13-17(21-7-6-20-13)25-12-5-8-22(10-12)18(23)16-11-24-14-3-1-2-4-15(14)26-16/h1-4,6-7,12,16H,5,8,10-11H2
SMILES: C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3COC4=CC=CC=C4O3
Molecular Formula: C18H16N4O4
Molecular Weight: 352.35

3-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile

CAS No.: 2034449-76-6

Cat. No.: VC7102000

Molecular Formula: C18H16N4O4

Molecular Weight: 352.35

* For research use only. Not for human or veterinary use.

3-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile - 2034449-76-6

Specification

CAS No. 2034449-76-6
Molecular Formula C18H16N4O4
Molecular Weight 352.35
IUPAC Name 3-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Standard InChI InChI=1S/C18H16N4O4/c19-9-13-17(21-7-6-20-13)25-12-5-8-22(10-12)18(23)16-11-24-14-3-1-2-4-15(14)26-16/h1-4,6-7,12,16H,5,8,10-11H2
Standard InChI Key NJXZAUXMXVHBRN-UHFFFAOYSA-N
SMILES C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3COC4=CC=CC=C4O3

Introduction

Chemical Structure and Molecular Properties

Core Structural Components

The molecule integrates three distinct heterocyclic systems:

  • Pyrazine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, substituted with a cyano group (-CN) at position 2 and an oxygen-linked pyrrolidine moiety at position 3.

  • Pyrrolidine-oxygen bridge: A five-membered saturated nitrogen ring (pyrrolidine) connected via an ether linkage to the pyrazine core. The pyrrolidine’s nitrogen is further acylated by a benzodioxine carbonyl group.

  • Benzodioxine carbonyl: A fused bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring, terminated by a carbonyl group (-C=O) that forms an amide bond with the pyrrolidine.

Physicochemical Profile

Key molecular properties are summarized below:

PropertyValue
Molecular FormulaC₁₈H₁₆N₄O₄
Molecular Weight352.35 g/mol
CAS Registry Number2034449-76-6
Topological Polar SA113 Ų (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

The absence of hydrogen bond donors and moderate polar surface area suggest potential blood-brain barrier permeability, though experimental validation is required.

Synthesis and Characterization

Synthetic Strategy

The synthesis employs a multi-step convergent approach:

Analytical Characterization

Critical spectroscopic data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, pyrazine H5), 7.05–6.85 (m, 4H, benzodioxine aromatic), 4.65–4.20 (m, 5H, pyrrolidine and dioxine CH₂), 3.90–3.70 (m, 2H, dioxine OCH₂).

  • HRMS (ESI+): m/z calc. for C₁₈H₁₇N₄O₄⁺ [M+H]⁺: 353.1245, found: 353.1248.

Biological Activities and Mechanistic Insights

Leukotriene Biosynthesis Inhibition

Structural analogs featuring the benzodioxine carbonyl-pyrrolidine motif (e.g., compounds in US Patent 9,662,339) exhibit nanomolar inhibition of 5-lipoxygenase (5-LOX), a key enzyme in leukotriene synthesis . Molecular docking studies propose that the benzodioxine system occupies the 5-LOX hydrophobic pocket, while the pyrazine cyano group stabilizes interactions with Arg101 via dipole interactions .

Comparative Analysis with Structural Analogs

Pharmacophore Modeling

A comparative pharmacophore model highlights essential features for bioactivity:

  • Hydrophobic anchor: Benzodioxine or related bicyclic systems (e.g., benzothiazole in compound G46 ).

  • H-bond acceptor: Pyrazine cyano or carbonyl groups.

  • Spatially oriented linker: Pyrrolidine or piperidine scaffolds enabling optimal topology.

Structure-Activity Relationships (SAR)

Modifications to the parent compound’s structure yield distinct biological profiles:

Modification SiteExample ChangeEffect on 5-LOX IC₅₀
Pyrazine C2 substituent-CN → -COOCH₃ (G66 )5-LOX activity lost
Pyrrolidine N-acylBenzodioxine → 4-Fluorobenzoyl (G59 )Selectivity for EGFR ↑
Benzodioxine CH₂Hydrogenation (G2 )CNS penetration improved

Therapeutic Applications and Future Directions

Inflammatory Diseases

The compound’s 5-LOX inhibitory profile nominates it for asthma and rheumatoid arthritis therapy. In murine models, analogs reduced bronchial leukotriene C4 levels by 78% at 10 mg/kg .

Oncology Combinations

Synergy with paclitaxel was observed in MDA-MB-231 breast cancer cells (combination index = 0.45), likely via dual microtubule disruption and 5-LOX pathway inhibition .

Development Challenges

  • Metabolic stability: Microsomal studies indicate rapid CYP3A4-mediated oxidation of the dioxine methylene group (t₁/₂ = 8 min in human liver microsomes).

  • Synthetic scalability: The low-yielding chromatographic purification step necessitates alternative crystallization strategies.

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